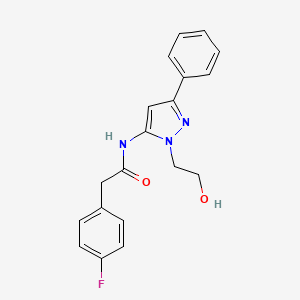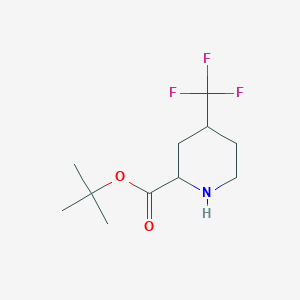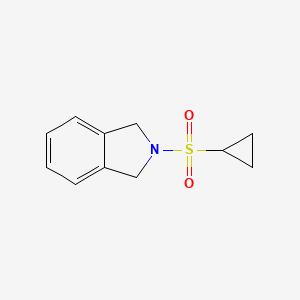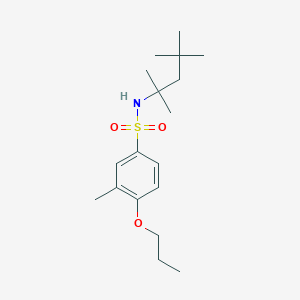
3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a benzene ring substituted with a methyl group, a propoxy group, and a sulfonamide group attached to a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can be achieved through a multi-step process:
Nitration and Reduction: The starting material, 3-methyl-4-propoxybenzenesulfonic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine.
Alkylation: The amine is then alkylated with 2,4,4-trimethylpentan-2-yl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound typically involves:
Batch Processing: Utilizing large-scale reactors for the nitration, reduction, and alkylation steps.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways: Interfering with metabolic pathways, leading to the inhibition of microbial growth or other biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- 3-ethyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Uniqueness
3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methyl-4-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3S/c1-8-11-22-16-10-9-15(12-14(16)2)23(20,21)19-18(6,7)13-17(3,4)5/h9-10,12,19H,8,11,13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISGIXLNSDAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2931014.png)
![1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2931015.png)
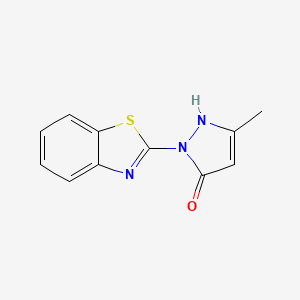
![N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2931017.png)
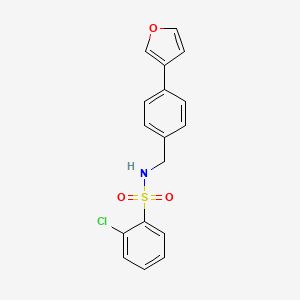
![5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2931020.png)
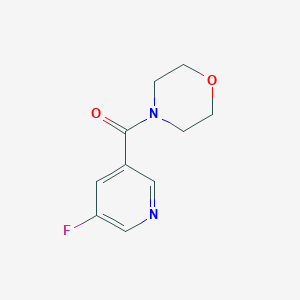
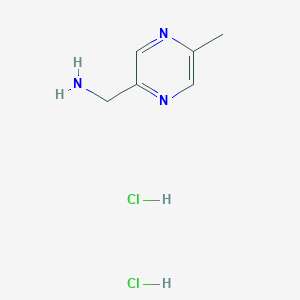

![3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate](/img/structure/B2931024.png)
![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2931026.png)
